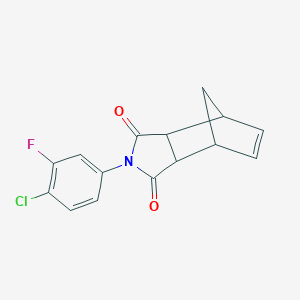![molecular formula C21H26N2O4S B297841 N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)
N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have been developed for the treatment of autoimmune and inflammatory diseases. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathway of various cytokines. Cytokines are signaling molecules that play a key role in the immune system. By inhibiting the activity of JAK3, N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide prevents the activation of various cytokines, which in turn reduces inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the levels of various cytokines, including interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide has also been shown to reduce the proliferation of T cells, which are key immune cells involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide is its specificity for JAK3. The compound has been shown to have minimal effects on other JAK enzymes, which reduces the risk of off-target effects. However, one of the limitations of N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide is its potential for immunosuppression. The compound has been shown to reduce the proliferation of T cells, which may increase the risk of infections in patients.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide. One direction is the development of more specific JAK3 inhibitors that have minimal effects on other JAK enzymes. Another direction is the investigation of the long-term effects of N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide on the immune system. Finally, the development of combination therapies that target multiple cytokines and signaling pathways may provide more effective treatments for autoimmune and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-ethoxybenzenesulfonyl chloride with aniline to form N-(4-ethoxyphenyl)sulfonylaniline. The second step involves the reaction of N-(4-ethoxyphenyl)sulfonylaniline with cyclopentyl bromide to form N-cyclopentyl-N-(4-ethoxyphenyl)sulfonylaniline. The final step involves the reaction of N-cyclopentyl-N-(4-ethoxyphenyl)sulfonylaniline with ethyl chloroacetate to form N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide.
Applications De Recherche Scientifique
N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to be a potent inhibitor of JAK3, which is a key enzyme involved in the signaling pathway of various cytokines. N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
Nom du produit |
N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide |
|---|---|
Formule moléculaire |
C21H26N2O4S |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-12-14-20(15-13-19)28(25,26)23(18-10-4-3-5-11-18)16-21(24)22-17-8-6-7-9-17/h3-5,10-15,17H,2,6-9,16H2,1H3,(H,22,24) |
Clé InChI |
SGPBHKFHQXHCEA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297758.png)
![Methyl 5-(3-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297764.png)
![1,7,8,9,10,10-Hexachloro-4-(3,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297765.png)
![1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297766.png)

![4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297769.png)
![17-(3,5-Dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B297770.png)
![N-(2-bromophenyl)-16-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297772.png)
![16-methyl-N-(1-naphthyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297773.png)
![4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297776.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297779.png)
![N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B297780.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
![N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B297784.png)